4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
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Overview
Description
4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a morpholine ring, and a trifluoromethyl-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-methoxybenzoic acid with appropriate amines under dehydrating conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving suitable precursors.
Attachment of the Morpholine Ring: This step may involve nucleophilic substitution reactions where the morpholine ring is attached to the intermediate compound.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furan ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound in drug discovery.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-oxo-1-phenylprop-1-en-2-yl)benzamide: Lacks the morpholine and trifluoromethyl-substituted furan ring.
N-(3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-phenylprop-1-en-2-yl)benzamide: Lacks the methoxy group and trifluoromethyl-substituted furan ring.
Uniqueness
The presence of the trifluoromethyl-substituted furan ring and the morpholine ring in 4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide makes it unique compared to other benzamide derivatives. These structural features may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28F3N3O5 |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
4-methoxy-N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H28F3N3O5/c1-37-22-7-5-19(6-8-22)26(35)33-24(27(36)32-11-12-34-13-15-38-16-14-34)18-23-9-10-25(39-23)20-3-2-4-21(17-20)28(29,30)31/h2-10,17-18H,11-16H2,1H3,(H,32,36)(H,33,35)/b24-18- |
InChI Key |
IPBVCAIXRPEDKH-MOHJPFBDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCCN4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
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